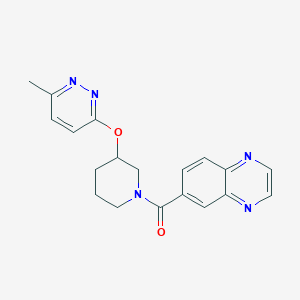
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, also known as MPQP, is a novel small molecule compound that has gained interest in the scientific community due to its potential therapeutic applications. MPQP is a quinoxaline derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Scientific Research Applications
Thermochemistry and Adducts with Heterocyclic Bases
Studies on the thermochemistry of adducts involving tin(IV) chloride and heterocyclic bases, including piperidine and quinoline, offer insights into their potential applications in material science and coordination chemistry. These studies contribute to understanding the basicity and stability of such adducts, which are crucial for developing new materials and catalysts (Dunstan, 2003).
Antibacterial Activity
The synthesis and evaluation of quinolone derivatives, including those with piperazinyl substitutions, have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This research is significant for developing new antibiotics to combat resistant bacterial strains (Inoue et al., 1994).
Structure-Activity Relationship in Medicinal Chemistry
Investigations into the structure-activity relationship of quinoline derivatives as alpha(2C)-adrenoceptor antagonists reveal the importance of specific substitutions for achieving high potency and selectivity. This research is valuable for designing drugs targeting the alpha(2) adrenoceptor, with potential applications in treating various neurological and cardiovascular disorders (Höglund et al., 2006).
Anticancer Activity
The design of derivatives, such as mestranol with piperazino substitutions, showing potent and selective activity in breast cancer models, highlights the potential of structurally specific compounds in cancer therapy. These findings contribute to the ongoing search for more effective and selective anticancer drugs (Perreault et al., 2017).
Pain Treatment through TRPV4 Antagonism
Research on (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists underscores the exploration of novel analgesics. The identification of compounds with analgesic effects in animal models of pain points to the potential for developing new treatments for pain management (Tsuno et al., 2017).
properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-4-7-18(23-22-13)26-15-3-2-10-24(12-15)19(25)14-5-6-16-17(11-14)21-9-8-20-16/h4-9,11,15H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZRSIJXOFSEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamide](/img/structure/B2752171.png)
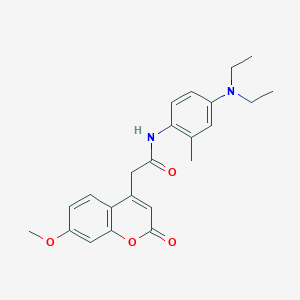


![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752179.png)
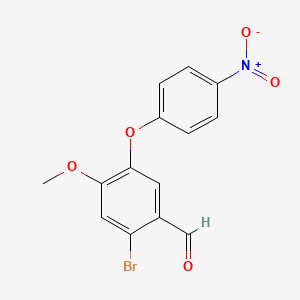
![2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B2752181.png)
![Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2752182.png)

![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2752185.png)
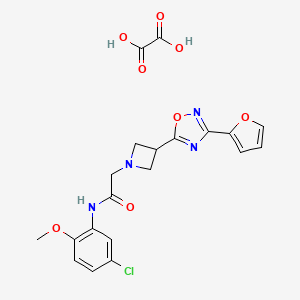
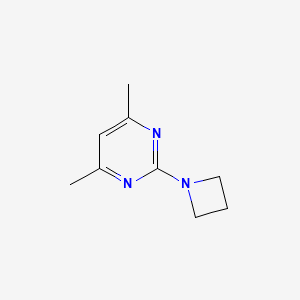
![N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B2752190.png)
![N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride](/img/structure/B2752193.png)